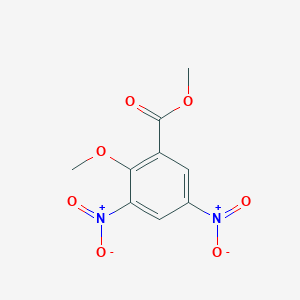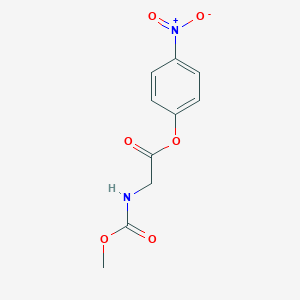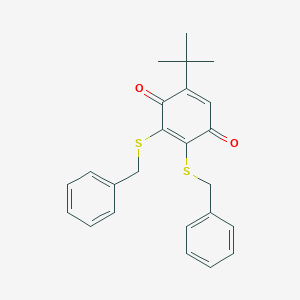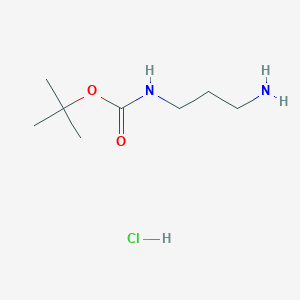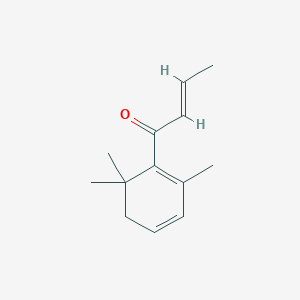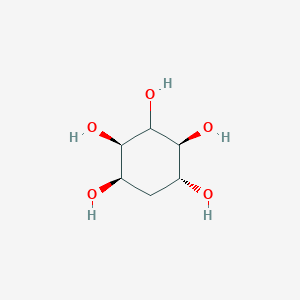
(-)-Viburnitol
Vue d'ensemble
Description
(-)-Viburnitol is a natural product isolated from the root of the Chinese herb Viburnum opulus L. It has been used in traditional Chinese medicine for centuries to treat a variety of conditions, including headaches, skin rashes, and pain relief. (-)-Viburnitol has been studied extensively in recent years due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Biosynthesis and Production of Pharmaceuticals
Vibo-Quercitol is a deoxyinositol that naturally occurs in oak species, honeydew honey, and Gymnema sylvestre . It is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase found in Burkholderia terrae . This compound and its stereoisomers are potential intermediates for pharmaceuticals .
Enzymatic Production of Quercitols
The author’s research group identified two enzymes capable of producing both stereoisomers of deoxyinositols, which are rare in nature . These enzymes are potential tools for the enzymatic production of quercitols, including vibo-Quercitol .
Green Chemistry Applications
Vibo-Quercitol is a useful carbohydrate for green chemistry applications . The author’s research group recently reported the isolation of quercitol-assimilating microorganisms by enrichment culture .
Production of Deoxyinositols
Vibo-Quercitol and its stereoisomers, including (+)-proto-quercitol and (+)-epi-quercitol, are potential chiral synthons for drug candidates . These compounds can be produced from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase .
Potential Intermediate for Drug Candidates
Vibo-Quercitol and its stereoisomers are potential chiral synthons for drug candidates . They can be used as intermediates in the synthesis of various pharmaceutical compounds .
Research on Microbial Genes
The study of vibo-Quercitol has led to the discovery of microbial genes that share 36–79% inferred amino acid sequence identity with B. terrae QUDH . These genes were selected and chemically synthesized to optimize translational codon usage in E. coli .
Mécanisme D'action
Vibo-Quercitol, also known as (-)-Viburnitol or (-)-vibo-Quercitol, is a deoxyinositol that naturally occurs in low concentrations in oak species, honeydew honey, and Gymnema sylvestre . It has potential applications in the production of pharmaceuticals .
Target of Action
Vibo-Quercitol is a carbaglycosylamine glycosidase inhibitor . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. By inhibiting these enzymes, vibo-Quercitol can potentially interfere with the metabolism of certain carbohydrates in the body.
Mode of Action
Vibo-Quercitol is stereoselectively synthesized from 2-deoxy-scyllo-inosose by the reductive reaction of a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae and of a known scyllo-inositol dehydrogenase in Bacillus subtilis . These enzymes are capable of producing both stereoisomers of deoxyinositols, which are rare in nature .
Biochemical Pathways
The biosynthesis of vibo-Quercitol involves the reductive reaction of 2-deoxy-scyllo-inosose by a novel (-)-vibo-Quercitol 1-dehydrogenase in Burkholderia terrae . This enzyme is strongly induced in Burkholderia terrae cells when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium .
Result of Action
As a carbaglycosylamine glycosidase inhibitor , it can potentially interfere with the metabolism of certain carbohydrates in the body, leading to various physiological effects.
Action Environment
The action of vibo-Quercitol can be influenced by various environmental factors. For instance, the enzyme responsible for its synthesis is strongly induced when quercitol or 2-deoxy-scyllo-inosose is used as a carbon source in the culture medium . This suggests that the availability of these substrates in the environment can influence the production and action of vibo-Quercitol.
Propriétés
IUPAC Name |
(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-RSVSWTKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331579 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488-76-6 | |
| Record name | CHEBI:37600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (-)-vibo-Quercitol is found in various plant species. It was first isolated from Viburnum tinus L. and later identified as a constituent of Gymnema sylvestre leaves. [, ] Other sources include the stems of Diploclisia glaucescens, Cocculus carolinus D.C. (Menispermaceae), and Viscum album L. [, , ].
ANone: (-)-vibo-Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
A: Yes, several synthetic routes to (-)-vibo-Quercitol have been reported. One approach utilizes 1,4-cyclohexadiene as a starting material, involving photooxygenation, reduction, and trans-hydroxylation steps. [, ] Another method employs conduritol A tetramethyl ether, converting it to (-)-vibo-Quercitol tetramethyl ether through hydroboration-oxidation, followed by demethylation. []
A: Yes, (-)-vibo-Quercitol can be efficiently produced from myo-inositol through bioconversion. This process involves the enzymatic deoxygenation of myo-inositol by specific microorganisms. [, , , ]
A: (-)-vibo-Quercitol serves as a valuable chiral starting material for synthesizing various bioactive compounds, particularly carbasugars and aminocyclitols. Its stereochemistry allows for the creation of specific isomers with desired biological properties. [, , ]
A: (-)-vibo-Quercitol is a precursor for synthesizing various glycosidase inhibitors, particularly carbaglycosylamine derivatives. These inhibitors mimic the natural substrates of glycosidases and interfere with their activity, offering potential therapeutic applications for managing diabetes. [, , ]
A: (-)-vibo-Quercitol derivatives, specifically carbaglycosylamines, exhibit inhibitory activity against glucocerebrosidase. This enzyme plays a role in carbohydrate metabolism, and its inhibition could potentially regulate blood sugar levels. []
A: Yes, research has explored the SAR of (-)-vibo-Quercitol derivatives, focusing on how structural modifications affect their potency and selectivity as glycosidase inhibitors. []
A: Yes, various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography, are employed to characterize and quantify (-)-vibo-Quercitol. [, ]
A: In some plants like Viscum album L., (-)-vibo-Quercitol accumulates to high concentrations, contributing significantly to the osmotic potential. This accumulation helps maintain cellular turgor and water balance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



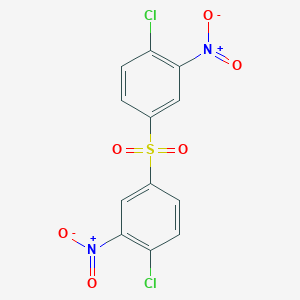
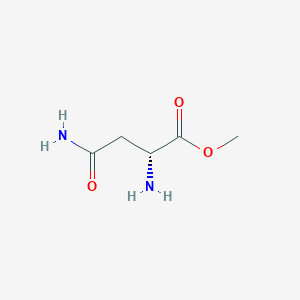
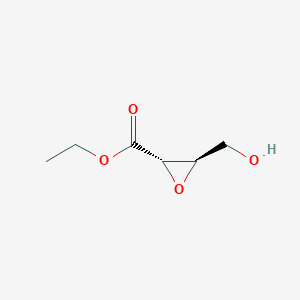
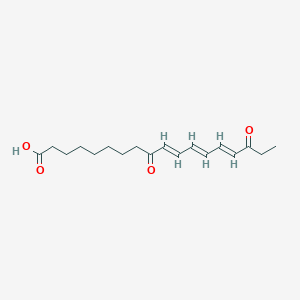
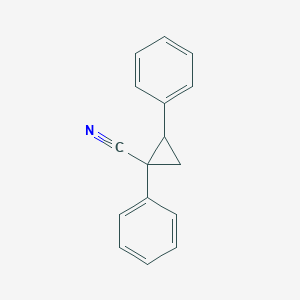

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)

